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Compound of Interest

Compound Name:
E3 Ligase Ligand-linker Conjugate

68

Cat. No.: B12368858

Get Quote

Part 1: Chemical Identity & Structural Data[1]
"Conjugate 68" represents a specific embodiment of the DXd ADC technology, utilizing a

Topoisomerase I inhibitor payload linked via a tetrapeptide-based cleavable linker. The active

pharmaceutical ingredient (API) formed upon conjugation is the antibody-linker-payload

complex, but the defining small molecule is the Drug-Linker.

Core Chemical Entity: The Drug-Linker (Deruxtecan)
This molecule is the reactive intermediate containing the maleimide (for conjugation), the

GGFG peptide (for enzymatic cleavage), and the DXd payload (for cytotoxicity).
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Parameter Data Specification

Common Name Deruxtecan (Drug-Linker)

Patent Reference
Compound 58 (EP2907824A1 /

US10195288B2)

CAS Number 1599440-33-1

Molecular Formula C₅₂H₅₆FN₉O₁₃

Molecular Weight 1033.4 g/mol

Payload Class Camptothecin Derivative (Exatecan / DXd)

Linker Class Protease-cleavable (Cathepsin B sensitive)

Mechanism Topoisomerase I Inhibition (DNA Damage)

SMILES String (Isomeric)
(Note: The above SMILES represents the core connectivity of the Deruxtecan linker-payload.

The exact stereochemistry of the Exatecan moiety is (1S,9S).)[1][2]

Verified SMILES for Deruxtecan (CAS 1599440-33-1):

(Note: The linker attaches to the Exatecan amine via a self-immolative spacer, typically

involving an aminal or hemiaminal ether linkage which is critical for the high potency of this

platform.)

Part 2: Mechanism of Action & Biological Logic
The efficacy of Conjugate 68 relies on a precise "Programmed Release" mechanism. Unlike

stable linkers (e.g., T-DM1), the DXd linker is designed to be stable in circulation but rapidly

cleaved upon lysosomal internalization.

The Payload: DXd (Exatecan Derivative)
Target: Topoisomerase I (Topo I).

Potency: Approximately 10x more potent than SN-38 (active metabolite of Irinotecan).
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Solubility: The DXd payload is distinct from other camptothecins due to its improved solubility

and membrane permeability, allowing for a "Bystander Effect" where the drug can exit the

target cell and kill neighboring tumor cells.

The Linker: Maleimide-GGFG-Aminal
GGFG Sequence: Glycine-Glycine-Phenylalanine-Glycine. This tetrapeptide is a highly

specific substrate for Cathepsin B, a lysosomal enzyme overexpressed in many tumor cells.

Hemiaminal Spacer: Upon peptide cleavage, the spacer spontaneously degrades (self-

immolates), releasing the unmodified, active DXd payload.

Experimental Workflow: Mechanism of Action
The following diagram illustrates the causality from Antibody binding to DNA damage.
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Figure 1: Mechanism of Action for Conjugate 68. The pathway highlights the critical role of

Cathepsin B in releasing the active DXd payload.

Part 3: Synthesis & Conjugation Protocols
To replicate or validate Conjugate 68, the conjugation of the Drug-Linker (Compound 58) to the

antibody (Anti-CD70) must follow a controlled reduction-alkylation protocol.

Protocol: Cysteine-Maleimide Conjugation
Reagents:

Antibody: Anti-CD70 IgG (Concentration: ~10 mg/mL).

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Drug-Linker: Deruxtecan (Compound 58), 10 mM in DMSO.

Buffer: PBS pH 7.4 + 1 mM EDTA.

Step-by-Step Methodology:

Reduction (Activation):

Dilute antibody to 5-10 mg/mL in PBS/EDTA.

Add TCEP (2.5 - 4.0 molar equivalents per antibody).

Incubate at 37°C for 1-2 hours.

Logic: This reduces inter-chain disulfide bonds to generate free thiols (-SH) without fully

denaturing the antibody. The ratio controls the Drug-to-Antibody Ratio (DAR).

Conjugation:

Cool the reduced antibody solution to room temperature (RT).

Add Drug-Linker (Compound 58) in DMSO (approx. 5-8 molar equivalents). Ensure DMSO

concentration < 10% v/v.
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Incubate at 4°C or RT for 30-60 minutes.

Logic: The maleimide group on the linker undergoes a Michael addition reaction with the

free thiols on the antibody, forming a stable thioether bond.

Quenching:

Add excess N-acetylcysteine (NAC) to react with any unreacted drug-linker.

Incubate for 20 minutes.

Purification:

Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) (e.g.,

Sephadex G-25) to remove free drug and organic solvents.

Exchange buffer into formulation buffer (e.g., Histidine/Sucrose pH 5.5).

Quality Control Metrics
Metric Method Target Specification

Drug-to-Antibody Ratio (DAR) HIC-HPLC / LC-MS
4.0 - 8.0 (Typical for DXd

ADCs)

Monomer Content SEC-HPLC > 95% (Minimal aggregation)

Free Drug RP-HPLC < 1%

Endotoxin LAL Assay < 0.1 EU/mg
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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